molecular formula C16H13N3O2S B3726005 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide CAS No. 51487-26-4

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide

Cat. No. B3726005
CAS RN: 51487-26-4
M. Wt: 311.4 g/mol
InChI Key: KDRIURZVJMYZNJ-UHFFFAOYSA-N
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Description

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PD153035, and it is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

PD153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR activity ultimately leads to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PD153035 have been extensively studied in vitro and in vivo. In vitro studies have shown that PD153035 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that PD153035 inhibits tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PD153035 in lab experiments is its high potency and selectivity for EGFR. This allows for specific targeting of cancer cells while minimizing toxicity to normal cells. However, one limitation of using PD153035 is its relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on PD153035. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the combination of PD153035 with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, there is a need for further investigation into the mechanisms of resistance to EGFR inhibitors and the development of strategies to overcome this resistance.

Scientific Research Applications

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. PD153035 works by blocking the activity of EGFR, which is a receptor that is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to the suppression of downstream signaling pathways that promote cell growth and survival, ultimately leading to cancer cell death.

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-18-13-9-5-4-8-12(13)15(21)19-16/h1-9H,10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRIURZVJMYZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352371
Record name ST078664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51487-26-4
Record name ST078664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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